molecular formula C26H30O9 B14507336 Benzoic acid;3-methylbutane-1,2,4-triol CAS No. 62946-60-5

Benzoic acid;3-methylbutane-1,2,4-triol

Cat. No.: B14507336
CAS No.: 62946-60-5
M. Wt: 486.5 g/mol
InChI Key: RLLNEPNEOYTFKB-UHFFFAOYSA-N
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Description

Benzoic acid;3-methylbutane-1,2,4-triol is an organic compound that combines the properties of benzoic acid and a triol Benzoic acid is a simple aromatic carboxylic acid, while 3-methylbutane-1,2,4-triol is a triol with three hydroxyl groups attached to a branched butane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;3-methylbutane-1,2,4-triol can be achieved through several methods. One common approach involves the esterification of benzoic acid with 3-methylbutane-1,2,4-triol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;3-methylbutane-1,2,4-triol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in the triol can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The carboxylic acid group in benzoic acid can be reduced to form benzyl alcohol.

    Substitution: The aromatic ring in benzoic acid can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids from the triol.

    Reduction: Formation of benzyl alcohol from benzoic acid.

    Substitution: Formation of nitrobenzoic acid or bromobenzoic acid.

Scientific Research Applications

Benzoic acid;3-methylbutane-1,2,4-triol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential antimicrobial properties and its effects on biological systems.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid;3-methylbutane-1,2,4-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the triol can form hydrogen bonds with biological molecules, affecting their structure and function. The aromatic ring in benzoic acid can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial activity or anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.

    3-methylbutane-1,2,4-triol: A triol with three hydroxyl groups, used in organic synthesis.

    Salicylic acid: An aromatic carboxylic acid with a hydroxyl group, known for its use in acne treatment.

Uniqueness

Benzoic acid;3-methylbutane-1,2,4-triol is unique due to its combination of an aromatic carboxylic acid and a triol. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications. Its unique structure also provides distinct biological and chemical properties compared to its individual components.

Properties

CAS No.

62946-60-5

Molecular Formula

C26H30O9

Molecular Weight

486.5 g/mol

IUPAC Name

benzoic acid;3-methylbutane-1,2,4-triol

InChI

InChI=1S/3C7H6O2.C5H12O3/c3*8-7(9)6-4-2-1-3-5-6;1-4(2-6)5(8)3-7/h3*1-5H,(H,8,9);4-8H,2-3H2,1H3

InChI Key

RLLNEPNEOYTFKB-UHFFFAOYSA-N

Canonical SMILES

CC(CO)C(CO)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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